2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide
説明
2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide specifically targets BTK, a key enzyme in B-cell receptor signaling. BTK activation leads to downstream signaling pathways that promote cell survival and proliferation, making it an attractive target for cancer therapy. This compound binds to the active site of BTK, preventing its activation and subsequent downstream signaling, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical models of B-cell malignancies. In addition to inhibiting BTK signaling, this compound has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
実験室実験の利点と制限
2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has several advantages for lab experiments, including its specificity for BTK, its ability to induce apoptosis in cancer cells, and its potential to enhance the efficacy of other cancer therapies. However, this compound has some limitations, including its potential toxicity and off-target effects, which may limit its clinical utility.
将来の方向性
There are several future directions for the research and development of 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide. One potential direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is the evaluation of this compound in other types of cancer, such as solid tumors, where BTK signaling has been implicated in tumor growth and survival. Finally, the development of more potent and selective BTK inhibitors may improve the clinical utility of this class of drugs.
科学的研究の応用
2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression and improved survival.
特性
IUPAC Name |
2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-17-7-3-2-6-16(17)23-19(24)15-5-4-12-21-18(15)22-14-10-8-13(20)9-11-14/h2-12H,1H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIFXUHFMUNJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。